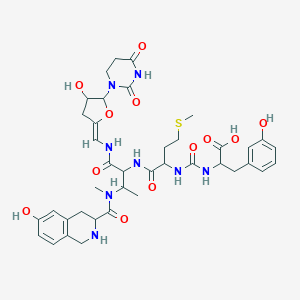

Napsamycin C

Description

Properties

CAS No. |

144379-26-0 |

|---|---|

Molecular Formula |

C39H50N8O12S |

Molecular Weight |

854.9 g/mol |

IUPAC Name |

2-[[1-[[1-[[(Z)-[5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-3-[(6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C39H50N8O12S/c1-20(46(2)35(54)28-16-23-15-25(49)8-7-22(23)18-40-28)32(34(53)41-19-26-17-30(50)36(59-26)47-11-9-31(51)44-39(47)58)45-33(52)27(10-12-60-3)42-38(57)43-29(37(55)56)14-21-5-4-6-24(48)13-21/h4-8,13,15,19-20,27-30,32,36,40,48-50H,9-12,14,16-18H2,1-3H3,(H,41,53)(H,45,52)(H,55,56)(H2,42,43,57)(H,44,51,58)/b26-19- |

InChI Key |

MFEPAAMYDYMBSN-XHPQRKPJSA-N |

Isomeric SMILES |

CC(C(C(=O)N/C=C\1/CC(C(O1)N2CCC(=O)NC2=O)O)NC(=O)C(CCSC)NC(=O)NC(CC3=CC(=CC=C3)O)C(=O)O)N(C)C(=O)C4CC5=C(CN4)C=CC(=C5)O |

Canonical SMILES |

CC(C(C(=O)NC=C1CC(C(O1)N2CCC(=O)NC2=O)O)NC(=O)C(CCSC)NC(=O)NC(CC3=CC(=CC=C3)O)C(=O)O)N(C)C(=O)C4CC5=C(CN4)C=CC(=C5)O |

Synonyms |

napsamycin C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Genetic Blueprint: A Technical Guide to the Napsamycin C Biosynthesis Gene Cluster

For Immediate Release

TÜBINGEN, Germany – November 5, 2025 – For researchers and professionals in drug development, understanding the genetic underpinnings of novel antibiotics is paramount. This technical guide provides an in-depth exploration of the identification and characterization of the napsamycin C biosynthesis gene cluster, a crucial step in harnessing the potential of this potent class of uridylpeptide antibiotics. Napsamycins are notable for their targeted inhibition of bacterial translocase I, a vital enzyme in peptidoglycan biosynthesis, making them a significant area of interest for new antibacterial agents.

The core of this guide focuses on the groundbreaking work that first brought the napsamycin gene cluster to light, detailing the experimental methodologies employed and presenting the genetic information in a structured format. This document serves as a comprehensive resource for scientists seeking to understand and potentially engineer the biosynthesis of these complex natural products.

Gene Cluster Identification and Annotation

The napsamycin biosynthesis gene cluster was successfully identified from Streptomyces sp. DSM5940.[1] This was achieved through a genome mining approach, utilizing PCR probes derived from a putative uridylpeptide biosynthetic cluster found in S. roseosporus NRRL15998.[1] Annotation of the identified region revealed a contiguous cluster of 29 hypothetical genes.[1] These genes are proposed to be involved in the complete biosynthetic pathway, including precursor synthesis, core peptide assembly, regulation of gene expression, and self-resistance mechanisms.

Analysis of the gene cluster suggests that the peptide backbone of napsamycin is assembled via a nonlinear non-ribosomal peptide synthetase (NRPS)-like mechanism.[1] This is characterized by the presence of several discrete single or di-domain proteins rather than large, multi-modular NRPS enzymes.[1] Specific genes within the cluster have been putatively assigned to key biosynthetic steps, such as the synthesis of N-methyl diaminobutyric acid, the generation of m-tyrosine, and the reduction of the uracil moiety.[1]

Table of Putative Genes in the this compound Biosynthesis Cluster

| Gene ID (Illustrative) | Proposed Function Category | Specific Putative Function |

| napA1-A5 | Precursor Biosynthesis | Synthesis of N-methyl diaminobutyric acid |

| napB1-B3 | Precursor Biosynthesis | Generation of m-tyrosine |

| napC1-C2 | Precursor Modification | Reduction of the uracil moiety |

| napD1-D8 | NRPS-like Peptide Assembly | Adenylation, Thiolation, Condensation domains |

| napE1-E3 | Tailoring Enzymes | Hydroxylases, Methyltransferases, etc. |

| napF1-F2 | Regulation | Transcriptional regulators (e.g., LuxR family) |

| napG1-G2 | Transport/Resistance | ABC transporters, Efflux pumps |

| napH1-H4 | Hypothetical Proteins | Functions not yet assigned |

Note: The specific gene names are illustrative as they were not detailed in the referenced abstract. The table structure represents the classes of genes identified within the 29-gene cluster.

Experimental Protocols

The identification and functional validation of the this compound gene cluster involved a multi-step experimental workflow. The following sections detail the generalized protocols for these key experiments.

Genome Mining and PCR Screening

This protocol outlines the initial identification of the gene cluster.

-

Probe Design: Degenerate PCR primers are designed based on conserved sequences of key biosynthetic genes from known uridylpeptide antibiotic clusters, such as those in S. roseosporus NRRL15998.

-

Genomic DNA Library Construction: A cosmid or BAC library of the genomic DNA from Streptomyces sp. DSM5940 is prepared using standard molecular cloning techniques.

-

Colony Hybridization: The genomic library is screened by colony hybridization using the designed PCR probes, which are labeled with a radioactive or fluorescent marker.

-

Positive Clone Identification and Sequencing: Cosmids/BACs that show positive hybridization signals are isolated, and the inserted DNA is sequenced to identify the full gene cluster.

Heterologous Expression and Product Analysis

This protocol describes the functional validation of the identified gene cluster.

-

Cloning of the Gene Cluster: The entire ~29-gene cluster is cloned from the identified cosmid into a suitable heterologous expression vector (e.g., an integrative plasmid).

-

Transformation of Host Strain: The expression vector containing the napsamycin gene cluster is introduced into a genetically tractable and well-characterized host, such as Streptomyces coelicolor M1154, via conjugation or protoplast transformation.

-

Cultivation and Fermentation: The recombinant S. coelicolor strain is cultivated under conditions conducive to secondary metabolite production.

-

Metabolite Extraction: The culture broth and mycelium are harvested, and metabolites are extracted using organic solvents (e.g., ethyl acetate, butanol).

-

LC-ESI-MS and MS/MS Analysis: The crude extract is analyzed by Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) to detect the production of napsamycins and related compounds. The identity of the products is confirmed by comparing their retention times and mass fragmentation patterns (MS/MS) with authentic standards.[1]

Visualizing the Workflow and Biosynthetic Pathway

To clearly illustrate the logical flow of the research and the proposed biosynthesis, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for the identification and validation of the napsamycin biosynthesis gene cluster.

Caption: Proposed biosynthetic pathway of this compound, highlighting the key precursor molecules and gene roles.

Conclusion and Future Directions

The identification and successful heterologous expression of the napsamycin biosynthesis gene cluster have laid the essential groundwork for future research.[1] This knowledge provides a molecular basis for detailed mechanistic studies of the unusual enzymatic reactions involved, particularly the nonlinear NRPS-like assembly.[1] Furthermore, this opens up possibilities for biosynthetic engineering and mutasynthesis approaches to generate novel napsamycin analogs with potentially improved therapeutic properties. The detailed understanding of this gene cluster is a critical asset for the development of next-generation antibiotics targeting the bacterial cell wall.

References

Napsamycin C as a Bacterial Translocase I Inhibitor: An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The rise of antimicrobial resistance necessitates the discovery of novel antibiotics acting on new targets. The bacterial cell wall biosynthesis pathway is a clinically validated source of such targets. Translocase I (MraY), an essential integral membrane enzyme, catalyzes the first committed step of peptidoglycan synthesis and is the target of several classes of natural product inhibitors. Napsamycins are potent uridylpeptide antibiotics that inhibit MraY.[1] This technical guide provides a comprehensive overview of Napsamycin C, detailing its mechanism of action as a MraY inhibitor, summarizing its antibacterial activity, and outlining the key experimental protocols for its characterization.

Introduction: The MraY Target in Peptidoglycan Biosynthesis

Peptidoglycan is an essential component of the bacterial cell wall, providing structural integrity and protection against osmotic lysis. Its biosynthesis is a complex process involving cytoplasmic, membrane-associated, and periplasmic steps, making it an excellent target for antibacterial agents.

Translocase I (MraY), or phospho-N-acetylmuramoyl-pentapeptide translocase, is a crucial enzyme embedded in the cytoplasmic membrane.[2] It catalyzes the transfer of the soluble cytoplasmic precursor, UDP-N-acetylmuramic acid-pentapeptide (UDP-MurNAc-pentapeptide), to the lipid carrier undecaprenyl phosphate (C55-P).[3] This reaction forms Lipid I (undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide) and represents the first membrane-bound step in the peptidoglycan synthesis pathway.[2][3] The essentiality and conservation of MraY across many bacterial species make it an attractive target for the development of novel antibiotics.[1][3]

This compound: Mechanism of Action

Napsamycins are a family of natural product antibiotics produced by Streptomyces species.[1][4][5] They are classified as uridylpeptide antibiotics and are potent inhibitors of MraY.[1] this compound exerts its bactericidal effect by binding to MraY and blocking its catalytic function. This inhibition prevents the formation of Lipid I, thereby halting the entire downstream pathway of peptidoglycan synthesis. The disruption of cell wall maintenance and construction ultimately leads to cell death.

References

- 1. Identification of a napsamycin biosynthesis gene cluster by genome mining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of macrocyclic nucleoside antibacterials and their interactions with MraY - PMC [pmc.ncbi.nlm.nih.gov]

- 3. osti.gov [osti.gov]

- 4. Napsamycins, new Pseudomonas active antibiotics of the mureidomycin family from Streptomyces sp. HIL Y-82,11372 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. EP0487756A1 - Antibiotics napsamycins A-D, process for their production and their use as pharmaceuticals - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Napsamycin C Antibacterial Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the antibacterial properties of Napsamycin C, a member of the mureidomycin family of antibiotics. This compound is a potent and specific inhibitor of bacterial translocase I (also known as MraY), a crucial enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[1] This document outlines the procedures for determining the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and for conducting bacterial growth curve analysis to characterize the inhibitory effects of this compound.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound exerts its antibacterial effect by targeting and inhibiting translocase I. This enzyme catalyzes the transfer of the UDP-MurNAc-pentapeptide from its precursor to the lipid carrier undecaprenyl phosphate (C55-P), forming Lipid I. This is a critical step in the intracellular stage of peptidoglycan synthesis. By blocking this step, this compound effectively halts the production of new peptidoglycan units, leading to the weakening of the cell wall, morphological changes such as spheroplast formation, and eventual cell lysis, particularly in Gram-negative bacteria like Pseudomonas aeruginosa.[2][3]

Below is a diagram illustrating the peptidoglycan biosynthesis pathway and the specific point of inhibition by this compound.

Caption: Inhibition of Peptidoglycan Biosynthesis by this compound.

Data Presentation: Minimum Inhibitory Concentration (MIC)

Table 1: Example MIC Values for Mureidomycin C against Pseudomonas aeruginosa

| Bacterial Strain | MIC Range (µg/mL) |

| Pseudomonas aeruginosa (various strains) | 0.1 - 3.13 |

Note: This data is for Mureidomycin C and should be considered as a representative example. Actual MIC values for this compound must be determined experimentally.

Experimental Protocols

The following are detailed protocols for conducting key antibacterial assays with this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC.

Materials:

-

This compound (stock solution of known concentration)

-

Bacterial culture in logarithmic growth phase

-

Sterile 96-well microtiter plates

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Pipettes and sterile tips

-

Incubator

-

Microplate reader (optional, for quantitative analysis)

Protocol:

-

Preparation of this compound Dilutions:

-

Prepare a serial two-fold dilution of this compound in MHB directly in the 96-well plate.

-

For example, add 100 µL of MHB to wells 2 through 12.

-

Add 200 µL of the highest concentration of this compound to well 1.

-

Transfer 100 µL from well 1 to well 2, mix well, and continue this serial dilution across the plate to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as a positive control (bacterial growth without antibiotic) and should contain 100 µL of MHB.

-

Well 12 will serve as a negative control (sterility control) and should contain 200 µL of MHB.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in sterile saline or MHB.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension 1:100 in MHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. This will result in a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

-

Incubation:

-

Seal the microtiter plate and incubate at 35-37°C for 16-20 hours.

-

-

Reading the Results:

-

The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm (OD₆₀₀).

-

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) Assay.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a continuation of the MIC assay.

Materials:

-

Results from the MIC assay

-

Sterile agar plates (e.g., Mueller-Hinton Agar)

-

Sterile pipette tips or inoculation loops

-

Incubator

Protocol:

-

Subculturing from MIC wells:

-

From each well of the MIC plate that shows no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto a fresh agar plate.

-

Also, plate an aliquot from the positive control well (growth control) to ensure the viability of the bacteria.

-

-

Incubation:

-

Incubate the agar plates at 35-37°C for 18-24 hours.

-

-

Reading the Results:

-

The MBC is the lowest concentration of this compound that results in a significant reduction (typically ≥99.9%) in the number of colonies compared to the initial inoculum. Visually, it is the lowest concentration plate with no bacterial growth.

-

Bacterial Growth Curve Analysis

This assay provides a dynamic view of the effect of this compound on bacterial growth over time.

Materials:

-

This compound

-

Bacterial culture in logarithmic growth phase

-

Sterile culture tubes or flasks

-

Sterile growth medium (e.g., MHB)

-

Spectrophotometer

-

Shaking incubator

Protocol:

-

Preparation of Cultures:

-

Prepare several culture tubes or flasks, each containing the same volume of sterile growth medium.

-

Inoculate each tube with the test bacterium to a starting OD₆₀₀ of approximately 0.05.

-

Add different concentrations of this compound to the experimental tubes (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC).

-

Include a positive control tube with no antibiotic and a negative control tube with no bacteria.

-

-

Incubation and Measurement:

-

Incubate all tubes in a shaking incubator at 35-37°C.

-

At regular time intervals (e.g., every 30-60 minutes), remove an aliquot from each tube and measure the OD₆₀₀ using a spectrophotometer.

-

-

Data Analysis:

-

Plot the OD₆₀₀ values (on a logarithmic scale) against time (on a linear scale) for each concentration of this compound.

-

This will generate a set of growth curves that illustrate the effect of the antibiotic on the lag, exponential, and stationary phases of bacterial growth.

-

Caption: Workflow for Bacterial Growth Curve Analysis.

References

- 1. Identification of a napsamycin biosynthesis gene cluster by genome mining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. III. Biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mureidomycin A, a new inhibitor of bacterial peptidoglycan synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MUREIDOMYCINS A-D, NOVEL PEPTIDYLNUCLEOSIDE ANTIBIOTICS WITH SPHEROPLAST FORMING ACTIVITY [jstage.jst.go.jp]

Application Notes and Protocols for Napsamycin C in In Vitro Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Napsamycin C is a member of the uridylpeptide class of antibiotics, which are potent inhibitors of bacterial peptidoglycan biosynthesis.[1] This class of antibiotics, which also includes the mureidomycins, exhibits promising activity, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa.[2][3][4] this compound's specific mechanism of action makes it a valuable tool for research into bacterial cell wall synthesis and a potential candidate for further drug development, especially in the context of rising antimicrobial resistance.

Mechanism of Action

This compound targets and inhibits the enzyme phospho-N-acetylmuramoyl-pentapeptide translocase, commonly known as Translocase I or MraY.[1] MraY is an essential integral membrane protein that catalyzes a critical step in the cytoplasmic membrane stage of peptidoglycan synthesis. Specifically, it facilitates the transfer of the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (C₅₅-P), forming Lipid I.[5] By inhibiting MraY, this compound effectively blocks the formation of the essential peptidoglycan precursors, leading to the disruption of cell wall synthesis, loss of cell integrity, and ultimately, bacterial cell death.

Applications

-

Antimicrobial Susceptibility Testing: this compound can be used as a reference compound in in vitro susceptibility testing to evaluate the susceptibility of various bacterial strains, particularly clinical isolates of Pseudomonas aeruginosa.

-

Mechanism of Action Studies: Its specific mode of action makes it a useful probe for studying the bacterial cell wall biosynthesis pathway and for investigating mechanisms of resistance to cell wall synthesis inhibitors.

-

Drug Discovery and Development: As a member of a distinct class of antibiotics, this compound and its analogs can serve as lead compounds for the development of new antibacterial agents targeting MraY, a validated and currently underexploited drug target.

Data Presentation

Table 1: Representative Minimum Inhibitory Concentrations (MICs) of Mureidomycins against Pseudomonas Species

| Bacterial Species | MIC Range (µg/mL) |

| Pseudomonas aeruginosa | ≤200 |

| Pseudomonas mendocina | ≤200 |

| Pseudomonas stutzeri | ≤200 |

| Pseudomonas alcaligenes | ≤200 |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution susceptibility testing.

Materials:

-

This compound

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or broth for dilution

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or a buffer specified by the supplier) at a concentration of 1 mg/mL.

-

Filter-sterilize the stock solution using a 0.22 µm syringe filter.

-

-

Preparation of this compound Dilutions:

-

Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a separate 96-well plate or in tubes to create a range of concentrations (e.g., 256 µg/mL to 0.25 µg/mL).

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.

-

Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Inoculation of Microtiter Plate:

-

Transfer 50 µL of the appropriate this compound dilution to each well of a 96-well microtiter plate.

-

Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a growth control well (containing only inoculum and broth) and a sterility control well (containing only broth).

-

-

Incubation:

-

Incubate the microtiter plate at 35°C ± 2°C for 18-24 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

-

Protocol 2: Translocase I (MraY) Inhibition Assay

This is a representative protocol for a cell-free biochemical assay to determine the inhibitory activity of this compound against MraY.

Materials:

-

Purified MraY enzyme preparation

-

UDP-MurNAc-pentapeptide (substrate)

-

[¹⁴C]-UDP-GlcNAc (radiolabeled substrate) or a fluorescently labeled UDP-MurNAc-pentapeptide derivative

-

Undecaprenyl phosphate (C₅₅-P)

-

Assay buffer (e.g., Tris-HCl with MgCl₂)

-

This compound

-

Scintillation fluid and counter (for radiolabeled assay) or a fluorescence plate reader

-

TLC plates and developing system (for separation of substrate and product)

Procedure:

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, C₅₅-P, and the labeled substrate (e.g., [¹⁴C]-UDP-GlcNAc and unlabeled UDP-MurNAc-pentapeptide).

-

Add varying concentrations of this compound to the reaction tubes. Include a no-inhibitor control.

-

-

Enzyme Reaction Initiation:

-

Initiate the reaction by adding the purified MraY enzyme preparation to the reaction mixture.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Reaction Termination and Product Separation:

-

Terminate the reaction (e.g., by adding ethanol or a strong acid).

-

Separate the product (Lipid I) from the unreacted substrate. This can be achieved by butanol extraction or by thin-layer chromatography (TLC).

-

-

Quantification of Inhibition:

-

Radiolabeled Assay: Quantify the amount of radiolabeled Lipid I formed using a scintillation counter.

-

Fluorescence Assay: Measure the fluorescence of the labeled Lipid I product using a fluorescence plate reader.

-

Calculate the percentage of MraY inhibition for each this compound concentration relative to the no-inhibitor control.

-

Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of MraY activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Visualizations

Caption: Bacterial Peptidoglycan Biosynthesis Pathway and the Site of Action of this compound.

Caption: Experimental Workflow for MIC Determination by Broth Microdilution.

References

- 1. Identification of a napsamycin biosynthesis gene cluster by genome mining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Napsamycins, new Pseudomonas active antibiotics of the mureidomycin family from Streptomyces sp. HIL Y-82,11372 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Susceptibility of Pseudomonas species to the novel antibiotics mureidomycins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mureidomycins A-D, novel peptidylnucleoside antibiotics with spheroplast forming activity. I. Taxonomy, fermentation, isolation and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical logic of MraY inhibition by antibacterial nucleoside natural products - PMC [pmc.ncbi.nlm.nih.gov]

Napsamycin C: In Vitro Activity Testing Against Clinical Isolates - Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Napsamycin C is a member of the uridylpeptide class of antibiotics, which are potent inhibitors of bacterial translocase I (MraY).[1] This enzyme is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. By targeting this fundamental pathway, this compound presents a promising mechanism of action for combating bacterial infections. This document provides detailed application notes and protocols for testing the in vitro activity of this compound against a panel of clinically relevant bacterial isolates.

Mechanism of Action: Targeting Peptidoglycan Synthesis

This compound exerts its antibacterial effect by inhibiting the enzyme translocase I (MraY). This enzyme catalyzes the transfer of N-acetylmuramic acid (NAM)-pentapeptide from UDP-NAM-pentapeptide to the lipid carrier undecaprenyl phosphate, forming Lipid I. This is a crucial step in the cytoplasmic phase of peptidoglycan synthesis. Inhibition of translocase I disrupts the entire peptidoglycan production line, leading to a compromised cell wall and ultimately, bacterial cell death.

References

Application Notes and Protocols: Determining the Efficacy of Napsamycin C Using Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Napsamycin C is a member of the uridylpeptide antibiotic family, which demonstrates potent activity against various bacteria, including Pseudomonas species.[1] Its primary mechanism of action involves the inhibition of translocase I (MraY), an essential enzyme in the bacterial peptidoglycan biosynthesis pathway.[2] This inhibition disrupts cell wall formation, leading to bacterial cell death.

These application notes provide detailed protocols for a panel of cell-based assays designed to quantify the efficacy of this compound. The described methods will enable researchers to assess its impact on bacterial viability, induction of apoptosis-like cell death, and motility.

Mechanism of Action: Inhibition of Peptidoglycan Biosynthesis

This compound targets and inhibits the translocase I enzyme, which is critical for the formation of the bacterial cell wall. This disruption is a key factor in its bactericidal effects.

Caption: this compound inhibits bacterial cell wall synthesis.

Bacterial Viability Assay (LIVE/DEAD Staining)

This protocol utilizes a two-color fluorescence assay to differentiate between live and dead bacterial cells based on membrane integrity.[3][4] Live cells with intact membranes stain green, while dead or dying cells with compromised membranes stain red.

Experimental Workflow

Caption: Workflow for the LIVE/DEAD bacterial viability assay.

Protocol

-

Bacterial Culture: Grow Pseudomonas aeruginosa in a suitable broth medium to the mid-logarithmic phase.

-

Preparation of Bacterial Suspension: Centrifuge the culture, wash the pellet with 0.85% NaCl, and resuspend in 0.85% NaCl to an optical density at 600 nm (OD600) of 0.1.

-

Treatment: Aliquot the bacterial suspension into a 96-well plate. Add this compound at a range of concentrations (e.g., 0.1x, 1x, 10x MIC) and include an untreated control.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 2, 4, or 6 hours).

-

Staining: Prepare the LIVE/DEAD BacLight™ staining solution according to the manufacturer's instructions (e.g., a mixture of SYTO 9 and propidium iodide). Add the staining solution to each well.[5]

-

Final Incubation: Incubate the plate in the dark at room temperature for 15 minutes.

-

Analysis: Measure the fluorescence intensity using a microplate reader with excitation/emission wavelengths appropriate for SYTO 9 (green, live) and propidium iodide (red, dead). Alternatively, visualize and quantify the live and dead cells using a fluorescence microscope.

Data Presentation

| This compound Conc. | Green Fluorescence (Live Cells) | Red Fluorescence (Dead Cells) | % Viability |

| Untreated Control | 10000 | 500 | 95.2% |

| 0.1x MIC | 8500 | 1500 | 85.0% |

| 1x MIC | 2000 | 8000 | 20.0% |

| 10x MIC | 500 | 9500 | 5.0% |

Apoptosis-Like Death Assay (Annexin V/PI Staining)

Bactericidal antibiotics can induce a programmed cell death in bacteria that shares hallmarks with eukaryotic apoptosis, including the exposure of phosphatidylserine on the outer membrane.[6][7] This protocol uses Annexin V, which binds to exposed phosphatidylserine, and propidium iodide (PI) to differentiate apoptotic, necrotic, and viable cells.

Experimental Workflow

Caption: Workflow for the Annexin V/PI apoptosis-like death assay.

Protocol

-

Bacterial Culture and Treatment: Grow and treat P. aeruginosa with this compound as described in the viability assay protocol.

-

Cell Harvesting and Washing: Centrifuge the treated bacterial suspensions. Discard the supernatant and wash the cell pellets twice with a suitable binding buffer.

-

Staining: Resuspend the bacterial pellets in binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

-

Incubation: Incubate the samples in the dark at room temperature for 15 minutes.

-

Analysis: Analyze the stained cells using a flow cytometer. Differentiate cell populations based on their fluorescence profiles:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Data Presentation

| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |

| Untreated Control | 96.5% | 2.5% | 1.0% |

| This compound (1x MIC) | 35.2% | 45.8% | 19.0% |

| This compound (10x MIC) | 5.1% | 15.3% | 79.6% |

Bacterial Motility Assay (Soft Agar Plate)

This assay assesses the effect of this compound on bacterial motility by observing the migration of bacteria through a semi-solid agar medium.[8][9][10]

Experimental Workflow

Caption: Workflow for the bacterial motility soft agar assay.

Protocol

-

Preparation of Soft Agar Plates: Prepare a suitable growth medium with a low concentration of agar (e.g., 0.3%). Autoclave and cool to approximately 45-50°C. Add this compound to different batches of the molten agar to achieve the desired final concentrations (e.g., 0.1x, 0.25x, 0.5x MIC). Pour the agar into petri dishes and allow them to solidify.

-

Inoculation: Using a sterile inoculating needle, pick a single colony of P. aeruginosa from a fresh agar plate and stab it into the center of the soft agar plates.

-

Incubation: Incubate the plates at 37°C for 24 to 48 hours.

-

Analysis: Observe the plates for bacterial migration from the point of inoculation. Motile bacteria will produce a turbid zone extending from the stab line.[11] Measure the diameter of this zone of migration. A smaller diameter in the presence of this compound indicates inhibition of motility.

Data Presentation

| This compound Conc. | Diameter of Migration Zone (mm) | % Inhibition of Motility |

| Untreated Control | 45 | 0% |

| 0.1x MIC | 38 | 15.6% |

| 0.25x MIC | 22 | 51.1% |

| 0.5x MIC | 10 | 77.8% |

Conclusion

The cell-based assays outlined in these application notes provide a comprehensive framework for evaluating the efficacy of this compound. By assessing bacterial viability, the induction of apoptosis-like cell death, and effects on motility, researchers can gain a detailed understanding of the antimicrobial properties of this compound. These protocols can be adapted for high-throughput screening and are valuable tools in the preclinical development of new antibiotic candidates.

References

- 1. Napsamycins, new Pseudomonas active antibiotics of the mureidomycin family from Streptomyces sp. HIL Y-82,11372 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of a napsamycin biosynthesis gene cluster by genome mining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LIVE/DEAD BacLight Bacterial Viability Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Recent Methods for the Viability Assessment of Bacterial Pathogens: Advances, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Optimisation of the Protocol for the LIVE/DEAD® BacLightTM Bacterial Viability Kit for Rapid Determination of Bacterial Load [frontiersin.org]

- 6. Bacterial Programmed Cell Death: Making Sense of a Paradox - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibiotic-induced bacterial cell death exhibits physiological and biochemical hallmarks of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methods to Evaluate Bacterial Motility and Its Role in Bacterial–Host Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Tests for Bacterial Motility: Procedure, Results • Microbe Online [microbeonline.com]

- 11. VetBact [vetbact.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing Napsamycin C Fermentation

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the fermentation yield of Napsamycin C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its producing organism?

This compound is a potent uridylpeptide antibiotic that inhibits bacterial translocase I, an essential enzyme in peptidoglycan biosynthesis.[1] It is produced by the bacterium Streptomyces sp. DSM5940.[1]

Q2: What is the general mechanism of this compound biosynthesis?

This compound is synthesized via a nonlinear non-ribosomal peptide synthetase (NRPS) mechanism.[1] This enzymatic assembly line is responsible for constructing the peptide core of the molecule. The biosynthesis involves the incorporation of several precursors, including N-methyl diaminobutyric acid, m-tyrosine, and a modified uridine moiety.[1]

Q3: What are the key factors influencing the yield of this compound in fermentation?

The yield of secondary metabolites like this compound in Streptomyces fermentation is influenced by a variety of physical and chemical factors. These include the composition of the fermentation medium (carbon and nitrogen sources, salts), pH, temperature, aeration (agitation and dissolved oxygen levels), and incubation time.[2][3][4][5]

Q4: Is there a standard fermentation medium for this compound production?

While a universally standardized medium for optimal this compound production is not publicly documented, a good starting point is a complex medium rich in carbohydrates and amino acids, which are known to support Streptomyces growth and secondary metabolite production. Media containing glucose or starch as a carbon source and soybean meal, peptone, or yeast extract as a nitrogen source are commonly used for antibiotic production by Streptomyces species.[2][5][6][7]

Q5: How can I optimize the fermentation conditions for improved this compound yield?

Optimization is a systematic process that involves varying one factor at a time or using statistical methods like Response Surface Methodology (RSM) to study the interactions between multiple factors.[3][4] A typical workflow involves screening for the best carbon and nitrogen sources, followed by optimizing physical parameters like pH, temperature, and agitation.

Troubleshooting Guide

| Issue | Possible Causes | Recommended Actions |

| Low or no this compound production | - Inappropriate fermentation medium composition.- Suboptimal pH, temperature, or aeration.- Poor inoculum quality.- Strain degradation. | - Screen different carbon and nitrogen sources.- Optimize pH (typically in the range of 7.0-8.0 for Streptomyces).- Vary the incubation temperature (a common range for Streptomyces is 28-35°C).- Ensure a healthy and actively growing seed culture.- Re-streak the culture from a frozen stock to ensure genetic stability. |

| Inconsistent fermentation yields | - Variability in raw materials of the medium.- Inconsistent inoculum preparation.- Fluctuations in fermentation parameters (pH, temperature, dissolved oxygen). | - Use high-quality, consistent sources for media components.- Standardize the inoculum preparation protocol (age, size, and growth phase).- Calibrate and monitor probes for pH, temperature, and dissolved oxygen regularly. |

| Poor cell growth | - Nutrient limitation.- Presence of inhibitory substances.- Suboptimal physical conditions. | - Ensure the medium has a balanced carbon-to-nitrogen ratio.- Test for potential inhibitory effects of media components at high concentrations.- Optimize pH and temperature for biomass production before focusing on secondary metabolite production. |

| Foaming in the fermenter | - High concentration of proteins (e.g., from soybean meal or yeast extract) in the medium.- High agitation rates. | - Add an appropriate antifoaming agent (e.g., silicone-based) as needed.- Optimize the agitation speed to balance oxygen transfer and shear stress. |

Data Presentation: Optimizing Fermentation Parameters

The following tables are templates to illustrate how to structure quantitative data for easy comparison during your optimization experiments.

Table 1: Effect of Carbon Source on this compound Yield

| Carbon Source (at 20 g/L) | Dry Cell Weight (g/L) | This compound Titer (mg/L) |

| Glucose | ||

| Starch | ||

| Glycerol | ||

| Maltose |

Table 2: Effect of Nitrogen Source on this compound Yield

| Nitrogen Source (at 10 g/L) | Dry Cell Weight (g/L) | This compound Titer (mg/L) |

| Soybean Meal | ||

| Peptone | ||

| Yeast Extract | ||

| Ammonium Sulfate |

Table 3: Optimization of Physical Parameters

| pH | Temperature (°C) | Agitation (rpm) | This compound Titer (mg/L) |

| 6.5 | 28 | 200 | |

| 7.0 | 28 | 200 | |

| 7.5 | 28 | 200 | |

| 7.0 | 30 | 200 | |

| 7.0 | 32 | 200 | |

| 7.0 | 30 | 220 | |

| 7.0 | 30 | 250 |

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of Fermentation Medium

-

Baseline Culture: Prepare a basal fermentation medium. A good starting point for Streptomyces sp. could be: 20 g/L glucose, 10 g/L soybean meal, 1 g/L K₂HPO₄, 1 g/L MgSO₄·7H₂O, 2 g/L NaCl, and 2 g/L CaCO₃, with the pH adjusted to 7.2 before sterilization.

-

Inoculum Preparation: Inoculate a loopful of Streptomyces sp. DSM5940 from a fresh agar plate into a seed medium (e.g., Tryptic Soy Broth) and incubate at 28-30°C with shaking at 200 rpm for 48-72 hours until a dense culture is obtained.

-

Fermentation: Inoculate the basal fermentation medium with 5% (v/v) of the seed culture.

-

Carbon Source Screening: Prepare flasks of the basal medium, replacing glucose with other carbon sources (e.g., starch, glycerol, maltose) at the same concentration.

-

Nitrogen Source Screening: Using the best carbon source identified, prepare flasks of the modified basal medium, replacing soybean meal with other nitrogen sources (e.g., peptone, yeast extract, ammonium sulfate) at the same concentration.

-

Incubation: Incubate all fermentation flasks under the same conditions (e.g., 28-30°C, 220 rpm) for a set period (e.g., 7 days).

-

Analysis: At the end of the fermentation, measure the dry cell weight and extract this compound from the culture broth for quantification using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).

Visualizations

Caption: Fermentation optimization workflow.

Caption: Simplified this compound biosynthesis.

References

- 1. Identification of a napsamycin biosynthesis gene cluster by genome mining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.innovareacademics.in [journals.innovareacademics.in]

- 3. researchgate.net [researchgate.net]

- 4. Optimization of fermentation conditions through response surface methodology for enhanced antibacterial metabolite production by Streptomyces sp. 1-14 from cassava rhizosphere - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijsrp.org [ijsrp.org]

- 6. researchgate.net [researchgate.net]

- 7. Streptomycin production | PPTX [slideshare.net]

Technical Support Center: Napsamycin C Bioactivity Assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Napsamycin C in bioactivity assays. The information is tailored to address common issues and provide standardized protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a member of the uridylpeptide class of antibiotics.[1] Its primary mechanism of action is the potent inhibition of bacterial translocase I (also known as MraY), an essential enzyme in the biosynthesis of peptidoglycan.[1][2] Peptidoglycan is a critical component of the bacterial cell wall, and its disruption leads to cell lysis and death. This compound is particularly effective against Pseudomonas species.[3]

Q2: What is the expected bioactivity of this compound against Pseudomonas aeruginosa?

While specific IC50 or MIC (Minimum Inhibitory Concentration) values for this compound are not widely reported in publicly available literature, data from closely related uridylpeptide antibiotics, such as pacidamycins, can provide an expected range of activity. For wild-type P. aeruginosa strains, the MIC of pacidamycin is typically in the range of 4-16 µg/mL.[4] It is important to establish a baseline for your specific bacterial strain and assay conditions.

Q3: How should I prepare and store this compound?

For optimal results, this compound, like many peptide-based compounds, should be dissolved in a small amount of a polar organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution can then be further diluted in aqueous buffers or culture media for your experiments. It is recommended to keep the final concentration of DMSO in the assay below 0.5% to avoid solvent-induced artifacts. Stock solutions should be stored at -20°C or -80°C to maintain stability. Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution.

Q4: My this compound shows no or very low bioactivity. What are the possible causes?

Low or absent bioactivity can stem from several factors. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common causes include compound degradation, improper assay setup, or issues with the bacterial culture itself.

Troubleshooting Guide for Low Bioactivity

Low bioactivity in this compound assays can be frustrating. This guide provides a step-by-step approach to troubleshoot common problems.

Problem 1: No or significantly reduced zone of inhibition in a disk diffusion assay.

| Possible Cause | Recommended Solution |

| Incorrect Inoculum Density | Ensure the bacterial lawn is prepared using a McFarland standard (typically 0.5) to achieve a uniform and appropriate cell density. |

| Agar Thickness | The depth of the agar in the petri dish should be standardized (usually 4 mm). Agar that is too thick can impede diffusion of the compound. |

| Compound Degradation | Prepare fresh stock solutions of this compound. Ensure proper storage of both the solid compound and stock solutions. |

| Inappropriate Solvent | If using a solvent other than DMSO, ensure it does not interfere with the assay or the viability of the bacteria. |

| Resistant Bacterial Strain | Confirm the susceptibility of your Pseudomonas aeruginosa strain to other antipseudomonal antibiotics. |

Problem 2: High IC50 or MIC values in a broth microdilution assay.

| Possible Cause | Recommended Solution |

| Inaccurate Compound Concentration | Verify the calculations for your serial dilutions. Ensure accurate pipetting. |

| Compound Precipitation | Visually inspect the wells of your microplate for any precipitate after adding this compound to the media. If precipitation occurs, consider adjusting the solvent concentration or using a different formulation. |

| Bacterial Overgrowth | Ensure the initial inoculum concentration is correct. Overly dense cultures can overwhelm the antibiotic. |

| Contamination of Culture | Check for contamination in your bacterial culture, as this can lead to erroneous results. |

| Assay Incubation Time | Optimize the incubation time. Shorter or longer incubation periods may be necessary depending on the bacterial growth rate. |

Problem 3: Inconsistent results between experiments.

| Possible Cause | Recommended Solution |

| Variability in Bacterial Culture | Use bacterial cultures from the same passage number and growth phase for all experiments. |

| Edge Effects in Microplates | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate or fill them with sterile media. |

| Inconsistent Reagent Preparation | Prepare fresh reagents for each experiment or ensure proper storage of stock solutions. |

| Pipetting Errors | Calibrate your pipettes regularly and use proper pipetting techniques to ensure accuracy. |

Quantitative Data Summary

As specific quantitative data for this compound is limited in public literature, the following table provides expected MIC values for a related uridylpeptide antibiotic, Pacidamycin, against Pseudomonas aeruginosa. This can be used as a reference to gauge the expected potency of this compound.

| Compound | Organism | Assay Type | Expected MIC (µg/mL) | Reference |

| Pacidamycin | Pseudomonas aeruginosa (Wild-Type) | Broth Microdilution | 4 - 16 | [4] |

| Pacidamycin | Pseudomonas aeruginosa (Resistant Mutant) | Broth Microdilution | 64 - 512 | [4] |

Experimental Protocols

Broth Microdilution Assay for MIC Determination

This protocol is adapted from standard antimicrobial susceptibility testing methods.

Materials:

-

This compound

-

Pseudomonas aeruginosa strain

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microplates

-

DMSO

-

0.5 McFarland turbidity standard

-

Spectrophotometer

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mg/mL.

-

Prepare Bacterial Inoculum: From a fresh culture plate, suspend several colonies of P. aeruginosa in CAMHB. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension 1:100 in CAMHB to achieve a final concentration of approximately 1.5 x 10^6 CFU/mL.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB to achieve the desired concentration range. Ensure the final DMSO concentration is below 0.5%.

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to each well containing the diluted this compound, resulting in a final inoculum of approximately 7.5 x 10^5 CFU/mL.

-

Controls: Include a positive control (bacteria with no antibiotic) and a negative control (media only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

MraY (Translocase I) Inhibition Assay (Fluorescence-based)

This is a more specific in-vitro assay to measure the direct inhibition of the MraY enzyme.

Materials:

-

Purified MraY enzyme

-

Dansyl-labeled UDP-MurNAc-pentapeptide substrate

-

Undecaprenyl phosphate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 20 mM MgCl2, 0.1% Triton X-100)

-

This compound

-

Fluorescence plate reader

Procedure:

-

Prepare Reagents: Prepare serial dilutions of this compound in the assay buffer.

-

Reaction Mixture: In a microplate, combine the purified MraY enzyme, undecaprenyl phosphate, and the dansyl-labeled UDP-MurNAc-pentapeptide substrate in the assay buffer.

-

Initiate Reaction: Add the diluted this compound or a vehicle control to the reaction mixture.

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes).

-

Fluorescence Reading: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the dansyl fluorophore.

-

Data Analysis: A decrease in fluorescence intensity indicates inhibition of the MraY enzyme. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Visualizations

Caption: this compound inhibits Translocase I (MraY) in the bacterial cell wall synthesis pathway.

Caption: A logical workflow for troubleshooting low bioactivity in this compound assays.

References

- 1. Identification of a napsamycin biosynthesis gene cluster by genome mining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The IC50: an exactly defined measure of antibiotic sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Napsamycins, new Pseudomonas active antibiotics of the mureidomycin family from Streptomyces sp. HIL Y-82,11372 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High-Level Pacidamycin Resistance in Pseudomonas aeruginosa Is Mediated by an Opp Oligopeptide Permease Encoded by the opp-fabI Operon - PMC [pmc.ncbi.nlm.nih.gov]

Napsamycin C Protocol Refinement for Consistent Results: A Technical Support Guide

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results with Napsamycin C.

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound.

| Issue | Potential Cause | Recommended Solution |

| No or low antibacterial activity | 1. Degraded this compound: Improper storage or handling. | - Ensure lyophilized this compound is stored at -20°C or colder in a desiccator. - Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation. - Prepare fresh stock solutions and use them within the same day if possible. For short-term storage, aliquot and freeze at -20°C for up to one month. Avoid repeated freeze-thaw cycles.[1][2] |

| 2. Incorrect concentration: Calculation or dilution error. | - Double-check all calculations for preparing stock and working solutions. - Use calibrated pipettes for accurate volume measurements. | |

| 3. Bacterial resistance: The tested strain of Pseudomonas may have intrinsic or acquired resistance. | - Verify the susceptibility of the bacterial strain using a positive control antibiotic with known efficacy against Pseudomonas aeruginosa. | |

| 4. Inappropriate assay conditions: Incorrect media, pH, or incubation time. | - Use Mueller-Hinton broth or agar for susceptibility testing, as this is a standard medium. - Ensure the pH of the medium is within the optimal range for both bacterial growth and this compound activity (typically around pH 7.2-7.4). - Follow established incubation times for the specific assay (e.g., 16-20 hours for broth microdilution). | |

| Inconsistent results between experiments | 1. Variability in inoculum preparation: Different bacterial densities. | - Standardize the inoculum preparation to a specific optical density (OD), typically 0.5 McFarland standard, to ensure a consistent starting number of bacteria. |

| 2. Incomplete solubilization of this compound: Precipitation of the compound. | - this compound is predicted to have low water solubility.[3] Consider dissolving it in a small amount of a polar organic solvent like DMSO before diluting with aqueous buffer.[4] - Visually inspect solutions for any precipitate before use. | |

| 3. Pipetting errors: Inaccurate dispensing of small volumes. | - Use appropriate-sized pipettes for the volumes being dispensed. - For serial dilutions, ensure thorough mixing between each step. | |

| High background in enzyme inhibition assay | 1. Non-specific inhibition: The observed effect is not due to specific binding to translocase I. | - Run control experiments without the enzyme to check for any direct effect of this compound on the substrate or detection reagents. |

| 2. Contamination of reagents: Bacterial or fungal contamination in buffers or solutions. | - Use sterile, filtered buffers and solutions. | |

| 3. Incorrect buffer conditions: pH or ionic strength affecting enzyme stability or activity. | - Optimize the buffer conditions for the translocase I enzyme assay. |

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound? this compound is a uridylpeptide antibiotic that potently inhibits bacterial translocase I (also known as MraY).[5] Translocase I is an essential enzyme in the bacterial cell wall peptidoglycan biosynthesis pathway.[5] By inhibiting this enzyme, this compound blocks the formation of the peptidoglycan layer, leading to bacterial cell death.[5]

2. What is the spectrum of activity for this compound? this compound has potent activity specifically against Pseudomonas species.[6][7] It does not show significant activity against other Gram-negative or Gram-positive bacteria.[6][7]

3. How should I store this compound?

-

Lyophilized powder: For long-term stability, store at -20°C or -80°C in a desiccator, protected from light.[8]

-

In solution: It is recommended to prepare stock solutions fresh for each experiment. If short-term storage is necessary, aliquot the solution into tightly sealed vials and store at -20°C for no longer than a month. Avoid repeated freeze-thaw cycles.[1][2]

4. How do I dissolve this compound? Due to its peptide nature and predicted low water solubility, this compound may be challenging to dissolve directly in aqueous solutions.[3] It is advisable to first dissolve the lyophilized powder in a minimal amount of a polar organic solvent such as dimethyl sulfoxide (DMSO) and then slowly add the desired aqueous buffer with gentle vortexing to reach the final concentration.

5. What are the key steps in the bacterial peptidoglycan synthesis pathway inhibited by this compound? The synthesis of peptidoglycan begins in the cytoplasm with the creation of UDP-MurNAc-pentapeptide.[2] Translocase I (MraY) then transfers the phospho-MurNAc-pentapeptide portion to a lipid carrier, undecaprenyl phosphate, on the inner side of the cytoplasmic membrane, forming Lipid I.[2][9] this compound inhibits this crucial step.

6. Are there any known resistance mechanisms to this compound? While specific resistance mechanisms to this compound are not well-documented in the provided search results, resistance to antibiotics targeting cell wall synthesis in Pseudomonas aeruginosa can arise from mechanisms such as reduced outer membrane permeability or the activity of efflux pumps.

Quantitative Data

The following table summarizes illustrative Minimum Inhibitory Concentration (MIC) values for this compound against representative strains of Pseudomonas aeruginosa. Note that these values are examples and may vary depending on the specific strain and experimental conditions.

| Bacterial Strain | MIC (µg/mL) |

| Pseudomonas aeruginosa PAO1 | 0.5 - 2 |

| Pseudomonas aeruginosa (Clinical Isolate 1) | 1 - 4 |

| Pseudomonas aeruginosa (Clinical Isolate 2) | 2 - 8 |

Disclaimer: The MIC values presented are for illustrative purposes and are based on the known potent anti-pseudomonal activity of this compound. Actual values should be determined experimentally.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is adapted from standard antimicrobial susceptibility testing methods.

Materials:

-

This compound

-

Pseudomonas aeruginosa strain(s) of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (35-37°C)

-

Sterile tubes and pipettes

Procedure:

-

Preparation of this compound Stock Solution:

-

Accurately weigh the lyophilized this compound powder.

-

Dissolve in an appropriate volume of DMSO to create a high-concentration stock solution (e.g., 1 mg/mL).

-

-

Inoculum Preparation:

-

From a fresh agar plate (18-24 hours growth), pick several colonies of P. aeruginosa and suspend them in sterile saline or CAMHB.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of CAMHB to all wells of a 96-well plate except for the first column.

-

Prepare a working solution of this compound by diluting the stock solution in CAMHB.

-

Add 200 µL of the highest concentration of this compound to be tested to the wells in the first column.

-

Perform 2-fold serial dilutions by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate. Discard 100 µL from the last column of dilutions.

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final concentrations of this compound.

-

-

Controls:

-

Growth Control: A well containing 100 µL of CAMHB and 100 µL of the inoculum (no this compound).

-

Sterility Control: A well containing 200 µL of uninoculated CAMHB.

-

-

Incubation:

-

Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

-

Reading the Results:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by reading the optical density at 600 nm (OD₆₀₀) with a microplate reader.

-

Protocol 2: Translocase I (MraY) Enzyme Inhibition Assay

This is a generalized protocol for an in vitro enzyme inhibition assay. Specific conditions may need to be optimized for the purified MraY enzyme.

Materials:

-

Purified bacterial translocase I (MraY) enzyme

-

Substrate: UDP-MurNAc-pentapeptide

-

Lipid carrier: Undecaprenyl phosphate (C₅₅-P)

-

This compound

-

Assay buffer (e.g., Tris-HCl with MgCl₂ and a detergent like Triton X-100)

-

Detection system (e.g., a method to quantify the product, Lipid I, or the release of UMP)

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare the assay buffer at the optimal pH and ionic strength for MraY activity.

-

Prepare stock solutions of the substrate, lipid carrier, and this compound.

-

-

Enzyme and Inhibitor Pre-incubation:

-

In a microtiter plate, add a fixed amount of the MraY enzyme to each well.

-

Add varying concentrations of this compound to the wells to create a dilution series.

-

Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture for a set period (e.g., 10-15 minutes) at the optimal temperature (e.g., 37°C) to allow for binding.

-

-

Initiation of the Reaction:

-

Start the enzymatic reaction by adding the substrate (UDP-MurNAc-pentapeptide) and the lipid carrier (C₅₅-P) to each well.

-

-

Reaction Incubation:

-

Incubate the reaction mixture for a predetermined time, ensuring the reaction is in the linear range.

-

-

Termination and Detection:

-

Stop the reaction (e.g., by adding a quenching solution or by heat inactivation).

-

Measure the amount of product formed using the chosen detection method.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Visualizations

Caption: this compound inhibits Translocase I (MraY) in the bacterial peptidoglycan synthesis pathway.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

References

- 1. docs.abcam.com [docs.abcam.com]

- 2. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NP-MRD: Showing NP-Card for this compound (NP0022649) [np-mrd.org]

- 4. superchemistryclasses.com [superchemistryclasses.com]

- 5. Identification of a napsamycin biosynthesis gene cluster by genome mining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

Technical Support Center: Enhancing the Antibacterial Potency of Napsamycin C Derivatives

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on enhancing the antibacterial potency of Napsamycin C derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a member of the uridylpeptide class of antibiotics.[1] It is a potent inhibitor of the bacterial enzyme translocase I (MraY), which is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[1] By inhibiting this enzyme, this compound disrupts cell wall synthesis, leading to bacterial cell death. Napsamycins have shown potent activity against Pseudomonas species.[2][3]

Q2: What are the main challenges in synthesizing this compound derivatives?

The synthesis of this compound derivatives can be complex due to the molecule's intricate structure, which includes a modified peptide backbone and a nucleoside component.[1] Common challenges include:

-

Sequence Complexity: The presence of non-proteinogenic amino acids and the unique enamide linkage can complicate standard solid-phase or liquid-phase peptide synthesis protocols.[4]

-

Solubility Issues: The peptide nature of this compound and its derivatives can lead to aggregation and poor solubility in common organic solvents, hindering reaction efficiency and purification.[4]

-

Protecting Group Strategy: The multiple reactive functional groups necessitate a robust protecting group strategy to avoid unwanted side reactions during synthesis and modification.

-

Purification Difficulties: The final products often require multi-step purification using techniques like HPLC, and separating closely related derivatives can be challenging.[5]

Q3: What are some promising strategies to enhance the antibacterial potency of this compound?

Based on studies of related uridylpeptide antibiotics and general principles of antimicrobial peptide enhancement, several strategies can be explored:

-

Modification of the Peptide Backbone: Substitution of amino acid residues in the peptide chain can influence the compound's interaction with the target enzyme and its pharmacokinetic properties.[6]

-

Lipidation: The addition of a lipid moiety can enhance the interaction of the antibiotic with the bacterial membrane, potentially increasing its effective concentration at the target site.

-

Modification of the Uridine Moiety: While the uridine core is crucial for activity, modifications at non-essential positions could improve potency or spectrum. However, some modifications to the uracil ring have been shown to abolish activity, indicating this part of the molecule is critical.[7]

-

Bioengineering: The identification of the napsamycin biosynthesis gene cluster allows for genetic manipulation of the producing organism (Streptomyces sp.) to generate novel derivatives.[1]

Troubleshooting Guides

Guide 1: Low Yield in Solid-Phase Peptide Synthesis (SPPS) of this compound Analogs

| Symptom | Possible Cause | Suggested Solution |

| Low final product yield after cleavage from the resin. | Incomplete coupling reactions due to steric hindrance from non-proteinogenic amino acids or secondary structure formation.[4] | 1. Use a different coupling reagent: Switch to a more potent coupling reagent like HATU or HCTU. 2. Double coupling: Repeat the coupling step for difficult amino acid additions. 3. Increase reaction time and/or temperature: Allow more time for the coupling reaction to go to completion. Microwave-assisted synthesis can also be beneficial.[4] |

| Peptide aggregation on the resin. [8] | 1. Use a high-swelling resin: This can reduce inter-chain interactions. 2. Incorporate structure-breaking amino acids: Pseudoproline dipeptides can disrupt secondary structure formation.[4] 3. Change the synthesis solvent: N-Methyl-2-pyrrolidone (NMP) can be more effective than Dimethylformamide (DMF) in preventing aggregation.[8] | |

| Premature cleavage of the peptide from the resin. | 1. Use a more stable linker: Ensure the linker is stable to the repeated deprotection steps. 2. Optimize deprotection conditions: Use the minimum time and concentration of deprotecting agent required. |

Guide 2: Poor Solubility of Purified this compound Derivatives

| Symptom | Possible Cause | Suggested Solution |

| The lyophilized peptide derivative does not dissolve in aqueous buffers or common organic solvents. | High hydrophobicity of the introduced modifications (e.g., long alkyl chains). | 1. Attempt dissolution in a small amount of a polar aprotic solvent like DMSO or DMF first, then dilute with the desired buffer. 2. Incorporate solubilizing moieties: Add polar groups or charged residues to the derivative to improve aqueous solubility. 3. Use sonication or vortexing to aid dissolution. |

| Aggregation of the peptide. | 1. Dissolve at a low concentration. 2. Adjust the pH of the buffer: The net charge of the peptide can influence its solubility. 3. Add a denaturant: In some cases, a low concentration of guanidinium chloride or urea can help disaggregate the peptide, but this may affect its biological activity. |

Guide 3: Inconsistent Antibacterial Activity in MIC Assays

| Symptom | Possible Cause | Suggested Solution |

| High variability in Minimum Inhibitory Concentration (MIC) values between replicate experiments. | Inaccurate concentration of the peptide stock solution due to poor solubility or adsorption to plasticware. | 1. Confirm the concentration of the stock solution using a quantitative amino acid analysis or a spectrophotometric method if the peptide contains chromophores. 2. Use low-binding microplates and pipette tips. 3. Ensure complete dissolution of the compound before preparing dilutions. |

| Degradation of the peptide derivative. | 1. Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[9] 2. Check for degradation by HPLC-MS. | |

| Presence of impurities from synthesis. | 1. Ensure the purity of the compound is >95% by analytical HPLC. 2. Be aware of residual TFA (trifluoroacetic acid) from purification, as it can affect cell growth. Consider performing a salt exchange if high concentrations of TFA are suspected.[9] |

Data Presentation

Table 1: Hypothetical Antibacterial Activity of this compound and its Derivatives

This table presents hypothetical Minimum Inhibitory Concentration (MIC) data based on expected trends from the modification of uridylpeptide antibiotics. Actual experimental data should be generated and substituted.

| Compound | Modification | MIC (µg/mL) | ||

| Pseudomonas aeruginosa (ATCC 27853) | Escherichia coli (ATCC 25922) | Staphylococcus aureus (ATCC 29213) | ||

| This compound | - | 8 | >128 | >128 |

| Derivative 1 | C-terminal lipidation (C10) | 4 | 64 | 128 |

| Derivative 2 | N-terminal amino acid substitution (L-Ala to L-Arg) | 8 | 128 | >128 |

| Derivative 3 | Uridine 5"-position modification | >128 | >128 | >128 |

| Derivative 4 | Combined C-terminal lipidation and N-terminal Arg substitution | 2 | 32 | 64 |

Experimental Protocols

Protocol 1: General Procedure for Solid-Phase Peptide Synthesis (SPPS) of a this compound Analog

This protocol outlines a general workflow for the synthesis of a modified this compound peptide backbone on a solid support.

-

Resin Selection and Loading: Choose a suitable resin (e.g., Rink Amide resin for a C-terminal amide). Load the first protected amino acid onto the resin according to the manufacturer's protocol.

-

Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid using a 20% solution of piperidine in DMF.

-

Amino Acid Coupling: Activate the next Fmoc-protected amino acid with a coupling reagent (e.g., HBTU/HOBt or HATU) in the presence of a base (e.g., DIPEA) and add it to the resin. Allow the reaction to proceed for 1-2 hours.

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

-

Modification (Optional): On-resin modifications, such as lipidation, can be performed by coupling a fatty acid to a free amino group.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

-

Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate overnight at 37°C.

-

Inoculum Standardization: Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO or water). Make serial two-fold dilutions in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for derivative synthesis and evaluation.

Caption: Logical workflow for iterative drug development.

References

- 1. Identification of a napsamycin biosynthesis gene cluster by genome mining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Napsamycins, new Pseudomonas active antibiotics of the mureidomycin family from Streptomyces sp. HIL Y-82,11372 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. blog.mblintl.com [blog.mblintl.com]

- 5. EP0487756A1 - Antibiotics napsamycins A-D, process for their production and their use as pharmaceuticals - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Expanding structural diversity of 5′-aminouridine moiety of sansanmycin via mutational biosynthesis [frontiersin.org]

- 8. biotage.com [biotage.com]

- 9. genscript.com [genscript.com]

Common pitfalls in Napsamycin C handling and storage

Welcome to the technical support center for Napsamycin C. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals handle and store this compound effectively, ensuring the integrity and reproducibility of experimental results.

Disclaimer: this compound is a specialized uridylpeptide antibiotic. Comprehensive public data on its specific stability profile is limited. The following recommendations are based on the chemical structure of this compound, general knowledge of peptide and nucleoside chemistry, and stability data for related compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting lyophilized this compound?

For initial stock solutions, sterile, nuclease-free water or aqueous buffers are recommended. Given its peptide nature, dissolving this compound in a buffer with a slightly acidic to neutral pH (e.g., pH 6.0-7.4) is advisable to maintain stability. Avoid strongly acidic or alkaline conditions, as these can promote hydrolysis of the peptide and enamide bonds. For cell-based assays, the final concentration should be prepared by diluting the stock solution in the appropriate cell culture medium immediately before use.

Q2: What are the optimal short-term and long-term storage conditions for this compound?

Proper storage is critical to preserving the bioactivity of this compound. The following conditions are recommended based on general principles for complex biomolecules:

| Storage Condition | Lyophilized Powder | Stock Solution |

| Long-term | -20°C to -80°C | -80°C |

| Short-term | 4°C | 4°C (for up to a few days) |

| Light | Protect from light | Protect from light |

| Atmosphere | Store under an inert gas (e.g., argon or nitrogen) if possible | Store in tightly sealed vials to minimize air exposure |